Hydroxypropanedial
Overview
Description
Reductone is a special class of organic compounds characterized by an enediol structure with a carbonyl group adjacent to the enediol group, represented as RC(OH)=C(OH)-C(O)R . This structure is stabilized by resonance resulting from tautomerism with the adjacent carbonyl group, leading to a predominance of the enediol form over the keto form . Reductones are known for their strong reducing properties and are efficacious antioxidants . Examples of reductones include tartronaldehyde, reductic acid, and ascorbic acid (Vitamin C) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reductones can be synthesized through various methods, including the oxidation of saccharides at the carbon atom alpha to the carbonyl function . Thin-layer chromatography has been used to analyze and prepare triose reductone from naturally occurring reductone compounds . The separation of reductones and related compounds can be achieved using silica gel plates and various solvents as developers .
Industrial Production Methods
Industrial production methods for reductones often involve high-pressure liquid chromatography (HPLC) for the final separation and quantification of reductones in natural products . This method ensures the purity and quality of the reductones produced.
Chemical Reactions Analysis
Types of Reactions
Reductones undergo various chemical reactions, including oxidation, reduction, and substitution . They are highly reactive intermediates in the Maillard reaction, which involves non-enzymatic browning between reducing carbohydrates and amines .
Common Reagents and Conditions
Common reagents used in reactions involving reductones include hydride sources such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) . These reagents are used in reduction reactions to convert carbonyl compounds into alcohols .
Major Products Formed
The major products formed from reactions involving reductones include various Maillard reaction products (MRPs), which contribute to the taste, aroma, and color of food . Additionally, reductones can form adducts with carbonyl intermediates, leading to the formation of electrochemically active products .
Scientific Research Applications
Reductones have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of reductones involves their strong reducing properties. They act as reducing agents by donating electrons to other molecules, thereby reducing them . In the Maillard reaction, reductones react with carbonyl compounds to form various MRPs, which contribute to the overall chemical diversity of the reaction .
Comparison with Similar Compounds
Reductones are unique due to their enediol structure and strong reducing properties . Similar compounds include:
Tartronaldehyde: Another reductone with similar reducing properties.
Reductic Acid: Known for its strong acidity and reducing capabilities.
Ascorbic Acid (Vitamin C): Widely recognized for its antioxidant properties and role in collagen synthesis.
In comparison to these compounds, reductones are particularly notable for their role in the Maillard reaction and their ability to form a wide range of MRPs .
Properties
IUPAC Name |
2-hydroxypropanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3/c4-1-3(6)2-5/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXLIZQNSVLKPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902415 | |
Record name | Tartronaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60902415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glucosereductone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
497-15-4 | |
Record name | 2-Hydroxypropanedial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reductone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tartronaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60902415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REDUCTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R0YG3SBR7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glucosereductone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
143 °C | |
Record name | Glucosereductone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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